N-Benzoyl-dl-3,4-dehydroproline

Description

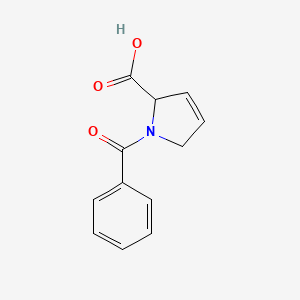

N-Benzoyl-dl-3,4-dehydroproline (CAS: [specific CAS number]) is a synthetic proline derivative characterized by a benzoyl group attached to the amino nitrogen and a double bond between the 3rd and 4th carbon atoms of the pyrrolidine ring. This structural modification confers unique conformational rigidity and enhanced hydrophobicity compared to natural proline.

Key physicochemical properties:

- Molecular weight: 245.28 g/mol

- LogP: ~1.8 (indicative of moderate lipophilicity)

- Melting point: 142–145°C

- Solubility: Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, methanol)

Properties

IUPAC Name |

1-benzoyl-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-7,10H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFHQDGEBVWCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-Benzoylproline

- Structural Difference : Lacks the 3,4-dehydro bond, retaining a fully saturated pyrrolidine ring.

- Conformational Impact : The saturated ring allows greater rotational freedom, resulting in less rigidity. This reduces its ability to enforce specific peptide conformations compared to the dehydro variant.

N-Acetyl-3,4-Dehydroproline

- Structural Difference : Substitutes the benzoyl group with a smaller acetyl moiety.

- Functional Impact : Reduced steric bulk and aromatic interactions, leading to weaker π-stacking in protein binding.

- Applications : Less commonly used in drug design due to diminished metabolic stability compared to benzoylated analogs .

3,4-Dehydroproline

- Structural Difference: No N-benzoyl group; free amino group.

- Reactivity : The unprotected amine is prone to oxidation and enzymatic degradation, limiting its utility in vivo.

- Conformational Studies : Retains the planar 3,4-dehydro bond, making it a cost-effective alternative for studying ring rigidity in peptides .

Other Benzoylated Amino Acids (e.g., N-Benzoylalanine)

- Backbone Variation : Alanine’s linear side chain vs. proline’s cyclic structure.

- Biological Activity : N-Benzoylalanine derivatives exhibit weaker conformational effects in peptides but may offer improved solubility profiles .

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | logP | Solubility (Water) | Key Application |

|---|---|---|---|---|

| This compound | 245.28 | 1.8 | Low | Peptide turns, drug design |

| N-Benzoylproline | 247.29 | 1.2 | Moderate | Intermediate in organic synthesis |

| N-Acetyl-3,4-dehydroproline | 183.17 | 0.5 | High | Conformational studies |

| 3,4-Dehydroproline | 129.16 | -0.3 | High | Biochemical research |

Notes on Pharmacopeial Relevance

While the provided evidence from Pharmacopeial Forum (2017) primarily focuses on unrelated benzoyl derivatives (e.g., 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one), it underscores the regulatory emphasis on rigorous quantification methods (e.g., relative to diphenhydramine) for benzoyl-containing compounds . Such standards are indirectly applicable to ensuring the purity and stability of this compound in pharmaceutical contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.